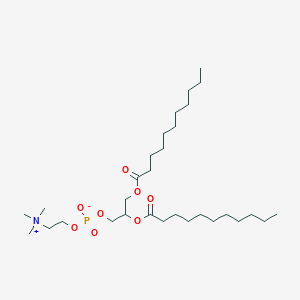
2,3-Di(undecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2,3-Di(undecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is C28H56NO8P. Its molecular weight is 565.7 g/mol. The InChI string representation of its structure isInChI=1S/C28H56NO8P/c1- 6- 8- 10- 12- 14- 16- 18- 20- 27 (30) 34- 24- 26 (25- 36- 38 (32,33) 35- 23- 22- 29 (3,4) 5) 37- 28 (31) 21- 19- 17- 15- 13- 11- 9- 7- 2/h26H,6- 25H2,1- 5H3 .
Aplicaciones Científicas De Investigación
Bilayer-Forming Lipid for Membrane Studies
“1,2-diundecanoyl-sn-glycero-3-phosphocholine” is known for its strong bilayer-forming properties, making it a common phospholipid in mammalian membranes. It is utilized in research to study lipid accumulation in bacteria by direct supplementation .
Surface Modifier for Biocompatible Nanomaterials
Due to its biocompatibility, biodegradability, similarity with cell membrane structures, and low immunological responses, this compound can be used as a functional molecule for targeting cell membranes. It facilitates the synthesis of biocompatible nanomaterials that target bio-membranes .
3. Lipid Nanoparticle Formation for mRNA Protection This phosphocholine plays a crucial role in forming lipid nanoparticles that protect mRNA, which is translated into proteins to fight against viruses. It is listed in FDA’s Global Substance Registration System (G-SRS) and CDER Inactive Ingredient Database (IID) .
Inhalation Field Safety
In the inhalation field, lipids like “1,2-diundecanoyl-sn-glycero-3-phosphocholine” are considered generally recognized as safe (GRAS). They are endogenous to the lungs and locally present in large quantities, making them suitable for toxicological evaluations .
Research and Development
This compound is available for purchase with high purity levels for use in various research and development applications. It is often referenced in peer-reviewed papers and technical documents for its scientific relevance .
Scientific Research Product Availability
The compound is available through scientific research product suppliers, indicating its importance and widespread use in various scientific research applications .
Propiedades
IUPAC Name |
2,3-di(undecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60NO8P/c1-6-8-10-12-14-16-18-20-22-29(32)36-26-28(27-38-40(34,35)37-25-24-31(3,4)5)39-30(33)23-21-19-17-15-13-11-9-7-2/h28H,6-27H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCDCYFQYUARAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H60NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435535 | |
| Record name | 1,2-diundecanoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Di(undecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
CAS RN |
27869-47-2 | |
| Record name | 1,2-diundecanoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





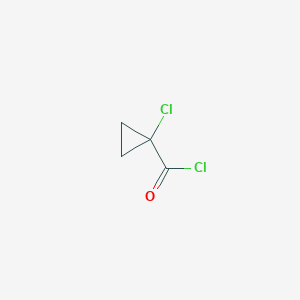
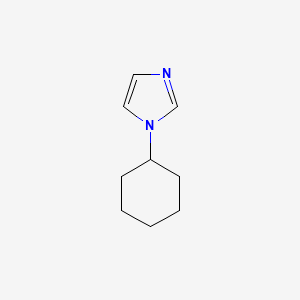
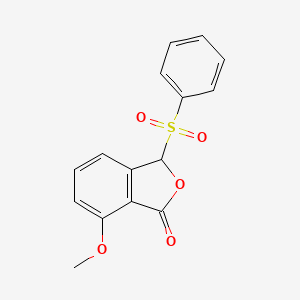



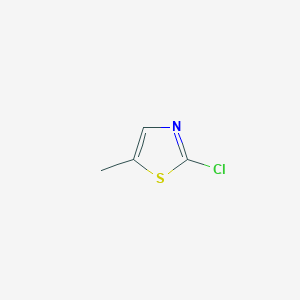


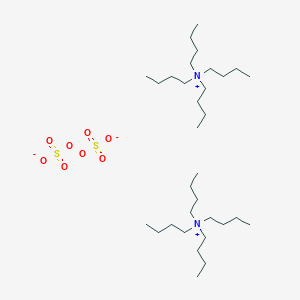
![1H-Pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1589254.png)
